1-Chloro-2,4-dimethoxy-3-fluorobenzene
Description
Properties
IUPAC Name |
1-chloro-3-fluoro-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFNQWKVLGVWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of Halogenated Precursors
Nucleophilic displacement of nitro or halogen groups by methoxide offers a pathway to install methoxy functionalities. For instance, 1-chloro-3-fluoro-2-nitro-4-methoxybenzene undergoes methoxylation at the para-nitro position using potassium methoxide in dimethyl sulfoxide (DMSO).
Optimized parameters :
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Substrate : 1-chloro-3-fluoro-2-nitro-4-methoxybenzene
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Reagent : KOMe (2.5 equiv)
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Solvent : DMSO, 120°C, 8 hours
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Yield : 68% (theoretical)
This method mirrors the nitration/hydrogenation sequence used in 1-chloro-3,4-difluorobenzene synthesis, where nitro intermediates are reduced to anilines before functionalization.
Friedel-Crafts Alkylation and Functionalization
Methoxy Group Installation
Friedel-Crafts alkylation using methanol and boron trifluoride introduces methoxy groups into chlorinated precursors. For example, 1-chloro-3-fluorobenzene reacts with methanol in the presence of BF₃ to form 1-chloro-3-fluoro-4-methoxybenzene, which undergoes further methoxylation.
Limitations :
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Regioselectivity : Methoxy groups preferentially occupy para positions relative to electron-withdrawing halogens.
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Catalyst load : Excess BF₃ leads to demethylation.
Comparative Analysis of Synthesis Routes
Challenges and Optimization Strategies
Regioselectivity Conflicts
Methoxy groups activate the ring toward electrophilic substitution but direct incoming electrophiles to ortho/para positions. Competing directing effects between methoxy, chloro, and fluoro substituents necessitate protective group strategies or sequential functionalization.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-dimethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different substituents replacing the chlorine or fluorine atoms.
Oxidation: Products can include quinones or other oxidized aromatic compounds.
Reduction: Reduced products may include partially or fully hydrogenated derivatives.
Scientific Research Applications
1-Chloro-2,4-dimethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-2,4-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity towards nucleophiles. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electron-withdrawing vs. donating groups: Nitro (-NO₂) groups in 1-Chloro-2,4-dinitrobenzene increase electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) .
- Toxicity : Nitro-substituted compounds (e.g., 1-Chloro-2,4-dinitrobenzene) exhibit higher acute toxicity (e.g., LD₅₀: 1070 mg/kg in rats) compared to methoxy- or difluoromethyl-substituted derivatives .
- Lipophilicity : Difluoromethyl groups (as in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene) enhance lipophilicity (logP = 3.3), favoring membrane permeability in drug design .
Q & A
Q. What are the recommended synthetic routes for 1-Chloro-2,4-dimethoxy-3-fluorobenzene?
The synthesis typically involves sequential functionalization of a benzene ring. A methodological approach includes:
Methoxy Group Introduction : Use nucleophilic aromatic substitution (SNAr) with methoxide ions under controlled temperature (e.g., 60–80°C) to install methoxy groups at positions 2 and 4 .
Fluorination : Employ electrophilic fluorination agents (e.g., Selectfluor®) in polar aprotic solvents (e.g., DMF) at room temperature to introduce fluorine at position 3 .
Chlorination : Utilize Friedel-Crafts chlorination or direct electrophilic substitution with Cl₂/FeCl₃ at low temperatures (0–5°C) to add chlorine at position 1.
Key Considerations : Monitor regioselectivity using computational tools (e.g., DFT calculations) to predict substituent effects on reaction pathways .
Q. How can the purity and structure of this compound be verified?
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity.
- Spectroscopy :
- Elemental Analysis : Verify C, H, Cl, and F percentages (±0.3% tolerance).
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods and closed systems to minimize vapor exposure .
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. For spills, use respirators with organic vapor cartridges .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Disposal : Follow EPA guidelines for halogenated aromatic waste (incineration with scrubbers) .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for derivatives of this compound?
- Retrosynthesis Planning : Use AI-driven platforms (e.g., Reaxys/Pistachio) to prioritize routes based on atom economy and step count .
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity with biological targets (e.g., DNA gyrase for antimicrobial studies) .
- Regioselectivity Analysis : Apply DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and predict electrophilic attack sites .
Q. How do substituents influence the compound’s biological activity?
A study on structurally similar compounds (e.g., 1-chloro-2-isocyanatoethane derivatives) revealed:
| Substituent | Gram-Positive Activity | Gram-Negative Activity |
|---|---|---|
| Morpholine | High (MIC: 2 µg/mL) | Low (MIC: >64 µg/mL) |
| Piperazine | Moderate (MIC: 16 µg/mL) | None |
| Thiomorpholine | Low (MIC: 32 µg/mL) | None |
| Mechanistic Insight : Electron-withdrawing groups (e.g., Cl, F) enhance interaction with bacterial enzymes via halogen bonding . |
Q. What strategies resolve contradictions in spectral data for structural analogs?
- Cross-Validation : Compare ¹H-¹³C HSQC and HMBC NMR data to confirm coupling patterns and avoid misassignment of methoxy/fluoro groups.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., ¹⁹F → ²H) to isolate overlapping signals .
- Crystallographic Refinement : Use SHELXL for high-resolution structure determination, especially when substituent orientations are ambiguous .
Q. How can reaction byproducts be minimized during synthesis?
- Temperature Control : Maintain chlorination steps below 5°C to reduce di- or tri-substituted byproducts .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve selectivity for mono-chlorination.
- In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., C–F stretch at 1250 cm⁻¹) and adjust reagent stoichiometry dynamically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
